molecular formula C20H20F2N2O3 B2996925 3-(3,4-Difluorobenzamido)cyclohexyl phenylcarbamate CAS No. 1351609-93-2

3-(3,4-Difluorobenzamido)cyclohexyl phenylcarbamate

Cat. No.: B2996925
CAS No.: 1351609-93-2
M. Wt: 374.388
InChI Key: ZOORNZZERQEHOT-UHFFFAOYSA-N
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Description

3-(3,4-Difluorobenzamido)cyclohexyl phenylcarbamate is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring, a phenyl group, and difluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluorobenzamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of the cyclohexyl and phenylcarbamate components. These components are then coupled using specific reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Difluorobenzamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(3,4-Difluorobenzamido)cyclohexyl phenylcarbamate has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, such as in the treatment of certain diseases or as a component in drug formulations.

  • Industry: The compound can be utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 3-(3,4-Difluorobenzamido)cyclohexyl phenylcarbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes or material properties.

Comparison with Similar Compounds

  • 3-(4-Fluorobenzamido)cyclohexyl phenylcarbamate

  • 3-(3,4-Dichlorobenzamido)cyclohexyl phenylcarbamate

  • 3-(3,4-Difluorobenzamido)phenyl carbamate

Uniqueness: 3-(3,4-Difluorobenzamido)cyclohexyl phenylcarbamate stands out due to its specific difluorobenzamide group, which can impart unique chemical and biological properties compared to its similar counterparts.

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Properties

IUPAC Name

[3-[(3,4-difluorobenzoyl)amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O3/c21-17-10-9-13(11-18(17)22)19(25)23-15-7-4-8-16(12-15)27-20(26)24-14-5-2-1-3-6-14/h1-3,5-6,9-11,15-16H,4,7-8,12H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOORNZZERQEHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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